molecular formula C21H20N2O3S2 B3542650 4-[methyl(phenylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide

4-[methyl(phenylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide

Cat. No.: B3542650
M. Wt: 412.5 g/mol
InChI Key: AFCSLYHCAWDIHB-UHFFFAOYSA-N
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Description

4-[methyl(phenylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide is an organic compound with a complex structure, featuring both sulfonyl and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[methyl(phenylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide typically involves multiple steps:

    Formation of the sulfonyl amine: This step involves the reaction of aniline with methyl phenyl sulfone under acidic conditions to form methyl(phenylsulfonyl)amine.

    Coupling with benzoyl chloride: The methyl(phenylsulfonyl)amine is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.

    Introduction of the sulfanyl group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[methyl(phenylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-[methyl(phenylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of sulfonyl and sulfanyl groups with biological molecules.

Mechanism of Action

The mechanism by which 4-[methyl(phenylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may interact with cell surface receptors, altering their signaling pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-[methyl(phenylsulfonyl)amino]benzamide
  • 4-[methyl(phenylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide

Uniqueness

4-[methyl(phenylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide is unique due to the presence of both sulfonyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-(3-methylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-23(28(25,26)20-9-4-3-5-10-20)18-13-11-16(12-14-18)21(24)22-17-7-6-8-19(15-17)27-2/h3-15H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCSLYHCAWDIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)SC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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